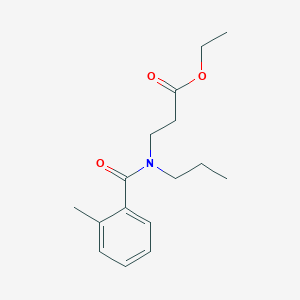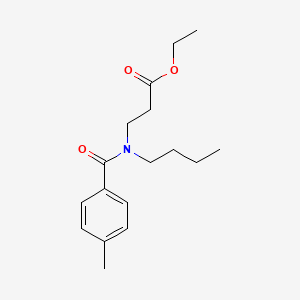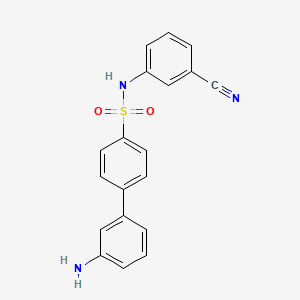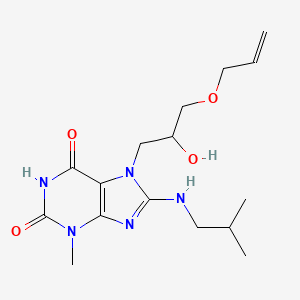![molecular formula C16H14BrN5O3 B8009593 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B8009593.png)
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Vue d'ensemble
Description
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H14BrN5O3 and its molecular weight is 404.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Disubstituted Imidazoles and Purine Analogs : A study by Alves, Proença, and Booth (1994) discussed the synthesis of disubstituted imidazoles, which are precursors to purine analogs. This process is significant in the context of purine chemistry and its applications in medicinal chemistry (Alves, Proença, & Booth, 1994).
Synthesis of Heterocyclic Compounds from 2-Aminobenzimidazole : Research by Adnan, Hassan, and Thamer (2014) involved synthesizing various heterocyclic compounds, including those derived from 2-aminobenzimidazole. These compounds have potential applications in pharmaceutical chemistry (Adnan, Hassan, & Thamer, 2014).
Synthesis of Dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones : Simo, Rybár, and Alföldi (1998) synthesized new dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing the versatility of purine derivatives in chemical synthesis (Simo, Rybár, & Alföldi, 1998).
Synthesis and Reaction Mechanism of Bromophenyl-Imidazole : A study by Hu Zhi-zhi (2009) focused on the synthesis and reaction mechanism of bromophenyl-imidazole, indicating its importance in organic synthesis and potential pharmaceutical applications (Hu Zhi-zhi, 2009).
Synthesis and Biological Activity of Purine Derivatives : Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive activities. This highlights the therapeutic potential of such compounds (Nilov et al., 1995).
Cytotoxicity of Quinoxaline Diones : Yoo, Suh, and Park (1998) synthesized a series of quinoxaline diones, including imidazo[4,5-g]quinoxaline-4,9-diones, for developing new anticancer drugs. They evaluated their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Yoo, Suh, & Park, 1998).
Synthesis and Antimicrobial Activity of Triazoles and Thiadiazoles : A study by Güzeldemirci and Küçükbasmacı (2010) on the synthesis of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety showed these compounds exhibit promising antimicrobial activities. This indicates their potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Propriétés
IUPAC Name |
7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3/c1-20-13-12(14(24)19-16(20)25)22-8-11(9-2-4-10(17)5-3-9)21(6-7-23)15(22)18-13/h2-5,8,23H,6-7H2,1H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHTTXPINJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCO)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B8009575.png)


![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B8009590.png)
![1-[(4-Chlorophenyl)methyl]-8-(cyclohexylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B8009592.png)
![7-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B8009623.png)